

spectroscopic comparison of 2-(4-Bromo-3-methoxyphenyl)acetonitrile with its precursors

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Compound of Interest

Compound Name: 2-(4-Bromo-3-methoxyphenyl)acetonitrile

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Spectroscopic Comparison: 2-(4-Bromo-3-methoxyphenyl)acetonitrile and Its Precursors

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Analysis and Synthesis Pathway Overview

This guide provides a comprehensive spectroscopic comparison of the versatile organic intermediate, **2-(4-Bromo-3-methoxyphenyl)acetonitrile**, with its key precursors: 4-bromo-3-methoxybenzaldehyde, 4-bromo-3-methoxybenzyl alcohol, and 4-bromo-3-methoxybenzyl bromide. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, verifying product identity, and ensuring purity in synthetic applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(4-Bromo-3-methoxyphenyl)acetonitrile** and its precursors. This data is essential for distinguishing between these compounds during synthesis and analysis.

Table 1: ¹H NMR Spectroscopic Data (ppm)

Compound	Ar-H	-CH ₂ -	-CHO	-OH	O-CH ₃
2-(4-Bromo-3-methoxyphenyl)acetonitrile	7.50 (d), 7.24 (dd), 6.89 (d)	3.68 (s)	-	-	3.90 (s)
4-Bromo-3-methoxybenzaldehyde	7.73 (d), 7.55 (dd), 7.19 (d)	-	9.84 (s)	-	3.96 (s)
4-Bromo-3-methoxybenzyl alcohol	7.42 (d), 6.99 (d), 6.78 (dd)	4.59 (s)	-	2.0 (br s)	3.87 (s)
4-Bromo-3-methoxybenzyl bromide	7.55 (d), 7.05 (d), 6.85 (dd)	4.49 (s)	-	-	3.88 (s)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Compound	C-Br	C-O	Ar-C	Ar-CH	-CH ₂ -	-CN	-CHO	O-CH ₃
2-(4-Bromo-3-methoxyphenyl)acetone	112.5	156.0	132.5	132.0, 115.5, 112.0	22.5	117.5	-	56.2
4-Bromo-3-methoxybenzaldehyde	112.1	159.9	134.8	132.9, 128.5, 111.2	-	-	190.9	56.4
4-Bromo-3-methoxybenzyl alcohol	112.2	155.8	140.5	130.0, 115.0, 111.9	64.2	-	-	56.1
4-Bromo-3-methoxybenzyl bromide	112.4	156.1	138.1	131.5, 116.1, 112.9	33.0	-	-	56.2

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound	C≡N Stretch	C=O Stretch	O-H Stretch	Ar C-H Stretch	C-Br Stretch
2-(4-Bromo-3-methoxyphenyl)acetonitrile	~2250	-	-	~3050	~680
4-Bromo-3-methoxybenzaldehyde	-	~1690	-	~3070	~670
4-Bromo-3-methoxybenzyl alcohol	-	-	~3350 (broad)	~3060	~675
4-Bromo-3-methoxybenzyl bromide	-	-	-	~3060	~670

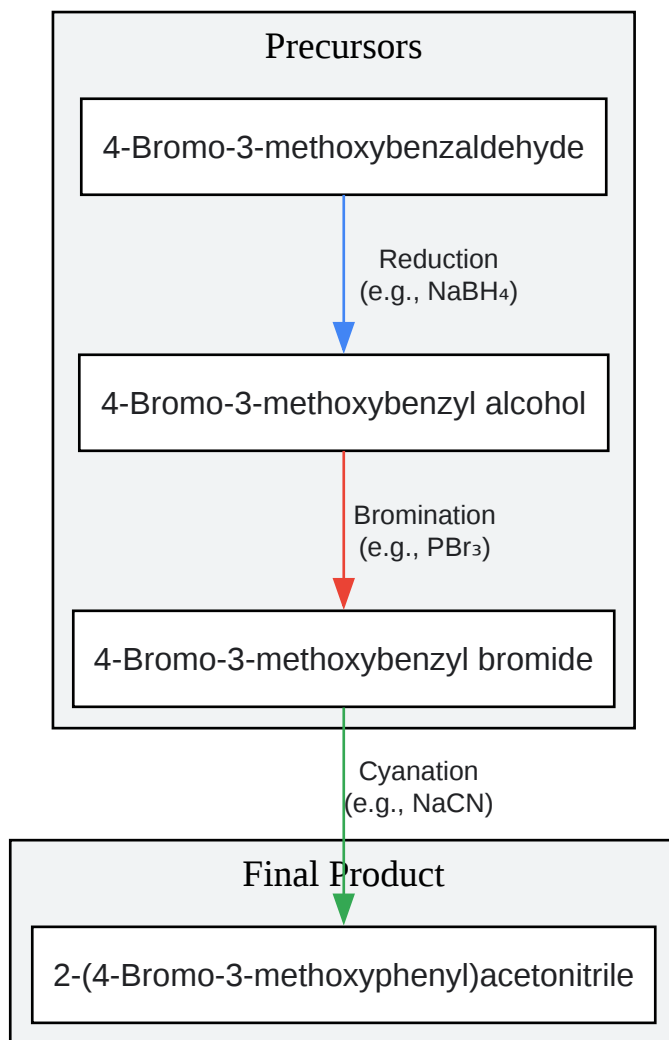
Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
2-(4-Bromo-3-methoxyphenyl)acetonitrile	225/227	146 ([M-Br] ⁺), 131 ([M-Br-CH ₃] ⁺)
4-Bromo-3-methoxybenzaldehyde	214/216	213/215 ([M-H] ⁺), 185/187 ([M-CHO] ⁺), 106 ([M-Br-CO] ⁺)
4-Bromo-3-methoxybenzyl alcohol	216/218	199/201 ([M-OH] ⁺), 137 ([M-Br] ⁺), 108 ([M-Br-CHO] ⁺)
4-Bromo-3-methoxybenzyl bromide	278/280/282	199/201 ([M-Br] ⁺), 120 ([M-Br-Br] ⁺)

Synthesis Workflow

The synthesis of **2-(4-Bromo-3-methoxyphenyl)acetonitrile** typically proceeds from 4-bromo-3-methoxybenzaldehyde. The aldehyde is first reduced to the corresponding benzyl alcohol,

which is then converted to a benzyl bromide. Finally, nucleophilic substitution with a cyanide salt yields the target acetonitrile.



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Caption: Synthetic pathway for **2-(4-Bromo-3-methoxyphenyl)acetonitrile**.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of these compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ^{13}C . Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (δ 77.16).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- **Data Acquisition:** The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was taken prior to sample analysis. The presented data represents the key characteristic absorption bands.

Mass Spectrometry (MS)

- **Instrumentation:** Mass spectra were obtained using a mass spectrometer with an Electron Ionization (EI) source.
- **Sample Introduction:** A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument.
- **Data Acquisition:** The instrument was operated in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions was recorded. The data presented includes the molecular ion and major fragmentation peaks.
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